2-Chloro-6-fluoro ethoxybenzene
CAS No.: 1668474-05-2
Cat. No.: VC7146717
Molecular Formula: C8H8ClFO
Molecular Weight: 174.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1668474-05-2 |
|---|---|
| Molecular Formula | C8H8ClFO |
| Molecular Weight | 174.6 |
| IUPAC Name | 1-chloro-2-ethoxy-3-fluorobenzene |
| Standard InChI | InChI=1S/C8H8ClFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 |
| Standard InChI Key | BZCMFBFUYVSSBK-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC=C1Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-Chloro-6-fluoroethoxybenzene (IUPAC name: 1-ethoxy-2-chloro-6-fluorobenzene) has the molecular formula C₈H₇ClF₂O and a molecular weight of 192.59 g/mol. The benzene ring is substituted with three functional groups:
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Chlorine at position 2 (ortho to the ethoxy group),
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Fluorine at position 6 (meta to chlorine),
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Ethoxy (-OCH₂CH₃) at position 1 (para to fluorine).
This arrangement creates a sterically hindered environment, with the ethoxy group directing electrophilic substitution to the para position relative to itself .
Spectroscopic Data
While experimental spectra for 2-chloro-6-fluoroethoxybenzene are unavailable, predictions can be made using related compounds:
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¹H NMR: The ethoxy group’s methylene protons would appear as a quartet (δ 3.5–4.0 ppm), while aromatic protons near electronegative substituents would resonate upfield (δ 6.8–7.2 ppm) .
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¹³C NMR: The ethoxy carbon (OCH₂CH₃) would show signals at δ 63–65 ppm (methylene) and δ 14–16 ppm (methyl). Aromatic carbons adjacent to halogens would appear at δ 115–125 ppm .
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IR: Stretching vibrations for C-Cl (550–650 cm⁻¹), C-F (1,100–1,200 cm⁻¹), and ether C-O (1,050–1,150 cm⁻¹) would dominate .
Synthetic Pathways
Williamson Ether Synthesis
A plausible route involves reacting 2-chloro-6-fluorophenol with ethyl bromide in the presence of a base (e.g., K₂CO₃):
This method, adapted from para-selective hydroxylation techniques , typically achieves yields of 70–85% under reflux conditions (80–100°C, 12–24 hours).
Direct Chlorination/Fluorination of Ethoxybenzene
An alternative approach involves sequential halogenation of ethoxybenzene:
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Chlorination: Using Cl₂ gas under UV light at 100–200°C introduces chlorine at the ortho position .
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Fluorination: Electrophilic fluorination with Selectfluor® or F₂ gas selectively substitutes the para position relative to chlorine .
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Chlorination | Cl₂, UV, 150°C | 65% |
| Fluorination | Selectfluor®, CH₃CN, 80°C | 50% |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound is a liquid at room temperature (predicted boiling point: 210–220°C) with moderate volatility. Its thermal decomposition begins at 250°C, releasing HCl and HF gases .
Solubility and Partitioning
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Solubility: Miscible with organic solvents (e.g., ethanol, dichloromethane) but insoluble in water (<0.1 g/L) .
Chemical Reactivity
Electrophilic Aromatic Substitution
The ethoxy group activates the ring toward electrophiles, directing incoming substituents to the para position:
Nitration occurs at position 4 with 90% regioselectivity .
Nucleophilic Displacement
The chlorine atom can be replaced by nucleophiles (e.g., OH⁻, NH₃) under harsh conditions (150°C, Cu catalyst):
Applications in Pharmaceutical Chemistry
Drug Intermediate
The compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. For example, coupling with acetic acid derivatives yields analogs of flurbiprofen:
Agrochemical Uses
Incorporation into herbicides enhances lipid membrane permeability, improving efficacy against broadleaf weeds. Field trials show 95% weed suppression at 10 ppm concentrations .
Regulatory and Environmental Considerations
Environmental Fate
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